1-(4-(Methylsulfonyl)phenyl)cyclopropanamine
Description
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a methylsulfonyl (-SO₂CH₃) substituent on the para position of the phenyl ring. The methylsulfonyl group is a polar, electron-withdrawing moiety known to enhance molecular stability, influence pharmacokinetic properties, and facilitate hydrogen bonding in medicinal chemistry applications .
Properties
IUPAC Name |
1-(4-methylsulfonylphenyl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)9-4-2-8(3-5-9)10(11)6-7-10/h2-5H,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIRVFOWEKTRJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732439 | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1038389-00-2 | |
| Record name | 1-[4-(Methylsulfonyl)phenyl]cyclopropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1038389-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Methanesulfonyl)phenyl]cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(Methylsulfonyl)benzaldehyde and cyclopropanamine.
Cyclopropanation Reaction: The key step involves the cyclopropanation of the benzaldehyde derivative using a suitable cyclopropanation reagent such as diazomethane or a similar compound under controlled conditions.
Amine Introduction:
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the original compound.
Scientific Research Applications
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, while the cyclopropane ring provides structural rigidity. The methylsulfonyl group can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares 1-(4-(Methylsulfonyl)phenyl)cyclopropanamine with key analogs differing in the phenyl ring substituents:
Key Observations :
- Thermal Stability : Methylsulfonyl-containing analogs (e.g., compound 3c in ) exhibit higher melting points (171–173°C) than methoxy or alkyl-substituted derivatives (149–154°C), likely due to stronger intermolecular interactions .
- Lipophilicity : Bromo and chloro analogs are more lipophilic (LogP > 2), favoring membrane permeability but possibly reducing solubility .
Biological Activity
1-(4-(Methylsulfonyl)phenyl)cyclopropanamine is a chemical compound with the molecular formula C10H13NO2S, featuring a cyclopropane ring and a methylsulfonyl group. Its molecular weight is approximately 211.28 g/mol. This compound has garnered attention in various fields, particularly due to its potential biological activities and applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its structural components. The amine group can form hydrogen bonds with biological targets, while the cyclopropane ring contributes to the compound's rigidity and specificity in interactions. The methylsulfonyl group enhances reactivity, influencing its biological effects through various pathways.
In Vitro Studies
Research indicates that this compound exhibits significant activity against certain biological targets:
- Enzyme Interaction : The compound has been studied for its potential inhibitory effects on specific enzymes involved in metabolic pathways, particularly those related to cancer progression and inflammation.
- Receptor Binding : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential implications in neuropharmacology.
In Vivo Studies
In vivo studies have demonstrated the compound's efficacy in various models:
- Antitumor Activity : In murine models of colorectal cancer, treatment with this compound showed a reduction in tumor growth rates, suggesting its potential as an anticancer agent. Dosage and timing of administration were critical factors influencing outcomes, with significant results noted after multiple injections .
- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties. In animal models, it exhibited a notable reduction in inflammation markers compared to control groups .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure | Key Activity |
|---|---|---|
| 1-(4-(Methylsulfonyl)phenyl)ethanamine | Ethyl instead of cyclopropane | Different binding affinity and enzyme inhibition profile |
| 1-(4-(Methylsulfonyl)phenyl)propanamine | Propane instead of cyclopropane | Variations in metabolic stability and receptor interaction |
These comparisons highlight how structural variations influence biological activity and therapeutic potential.
Case Study 1: Antitumor Efficacy
In a study involving mice inoculated with Colon26 colorectal tumors, treatment with the compound was initiated at different tumor growth stages. Results indicated that early intervention led to more significant tumor volume reductions compared to later-stage treatments . This underscores the importance of timing in therapeutic applications.
Case Study 2: Anti-inflammatory Response
Another study assessed the anti-inflammatory effects of the compound using a carrageenan-induced paw edema model in rats. The results showed a marked decrease in edema compared to controls, suggesting that this compound could be a viable candidate for developing anti-inflammatory drugs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
